3,4-Dimethoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide
Description
Properties
IUPAC Name |
3,4-dimethoxy-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-13-6-7-15(21-25-16-5-4-10-23-22(16)29-21)11-17(13)24-20(26)14-8-9-18(27-2)19(12-14)28-3/h4-12H,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKNBIXGRPDSJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Cyclization to Form Thiazolo[5,4-b]pyridine
The synthesis begins with 2,4-dichloro-3-nitropyridine as the starting material, following a modified protocol from:
Selective Substitution at C4 :
Thiocyanate Introduction :
Nitro Reduction and Cyclization :
Functionalization at C2 of Thiazolo[5,4-b]pyridine
The 2-amino group undergoes diazotization and bromination:
Bromination :
Suzuki-Miyaura Coupling :
Synthesis of 3,4-Dimethoxybenzoyl Chloride
- Carboxylic Acid Activation :
- 3,4-Dimethoxybenzoic acid reacts with thionyl chloride (SOCl2) in dichloromethane at reflux.
- Yield: >90% after distillation.
Amide Bond Formation
- Coupling Reaction :
- 5-(Thiazolo[5,4-b]pyridin-2-yl)-2-methylaniline (1 eq) and 3,4-dimethoxybenzoyl chloride (1.2 eq) react in dichloromethane with triethylamine (TEA) as base.
- Conditions: 0°C to room temperature, 12 hours.
- Purification: Column chromatography (SiO2, ethyl acetate/hexane).
- Yield: 68–72%.
Analytical Characterization
Spectral Data for Final Product
Purity Assessment
Optimization Challenges and Solutions
Cyclization Efficiency :
Regioselectivity in Suzuki Coupling :
Amide Hydrolysis Mitigation :
- Anhydrous conditions and low temperature prevent hydrolysis of the benzoyl chloride during coupling.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups can yield quinones, while reduction of nitro groups can yield amines.
Scientific Research Applications
3,4-Dimethoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a bioactive molecule with antibacterial, antifungal, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 3,4-Dimethoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The thiazolo[5,4-b]pyridine moiety is known to inhibit certain enzymes, such as phosphoinositide 3-kinase (PI3K), by binding to the active site and blocking its activity. This inhibition can lead to the modulation of various cellular processes, including cell growth, proliferation, and survival.
Comparison with Similar Compounds
2,4-Dimethoxy-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide
- Structural Difference : Methoxy groups at positions 2 and 4 on the benzamide (vs. 3,4 in the target compound).
- Physicochemical Properties: Molecular weight: 391.10 g/mol XlogP: 4.1 Hydrogen bond donors/acceptors: 1/6 .
- Impact : The altered methoxy positions reduce steric hindrance but may weaken π-π stacking or hydrogen bonding compared to the 3,4-substituted analog. This could affect target affinity or selectivity.
PC190723 (Antibacterial Agent)
- Structure : 3-[(6-chloro[1,3]thiazolo[5,4-b]pyridin-2-yl)methoxy]-2,6-difluorobenzamide.
- Key Features :
- Biological Activity : Potent against methicillin-resistant Staphylococcus aureus (MIC < 1 µg/mL). The chloro and fluoro groups improve membrane penetration and target interaction, unlike methoxy groups in the target compound.
GK Protein Allosteric Activator
- Structure : (2R)-3-cyclopentyl-N-(5-methoxy[1,3]thiazolo[5,4-b]pyridin-2-yl)-2-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide.
- Key Features :
- Comparison : The target compound lacks sulfonyl and cyclic alkyl groups, suggesting divergent applications (e.g., central vs. peripheral targets).
5-Chloro-2-Methoxy Analog
- Structure : 5-chloro-2-methoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide.
- Activity : Chlorine may improve interactions with hydrophobic pockets in targets, contrasting with the methoxy-dominated interactions of the 3,4-dimethoxy analog.
Tabulated Comparison of Key Compounds
Research Findings and Implications
- Substituent Effects : Methoxy groups favor hydrogen bonding and moderate lipophilicity, while halogens (Cl, F) enhance target affinity and antibacterial activity. Sulfonyl/piperazinyl groups improve solubility but limit bioavailability .
- Core Heterocycles: The thiazolo-pyridine core is conserved across analogs, suggesting its role in scaffold stability and π-π interactions.
- Synthetic Accessibility : The target compound’s simpler structure (vs. GK activator or PC190723) may streamline synthesis, though regioselective methoxy placement requires careful optimization.
Biological Activity
3,4-Dimethoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide is a synthetic compound that combines a benzamide core with a thiazolo[5,4-b]pyridine moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 405.47 g/mol. The structure features methoxy groups that may enhance its biological activity through various mechanisms.
The mechanism of action of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that the thiazolo[5,4-b]pyridine component may inhibit enzymes such as phosphoinositide 3-kinase (PI3K), which plays a crucial role in cellular signaling pathways related to growth and survival. By blocking PI3K activity, the compound can modulate processes such as cell proliferation and apoptosis.
Anticancer Activity
Several studies have explored the anticancer potential of thiazole derivatives, including this compound. For instance:
- In vitro studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. The presence of methoxy groups has been linked to enhanced activity against human glioblastoma and melanoma cells .
- Case studies involving thiazole derivatives have shown promising results in inhibiting tumor growth in xenograft models, suggesting that the compound may be effective in vivo as well.
Anticonvulsant Activity
Another area of interest is the anticonvulsant properties associated with thiazole-containing compounds:
- Research indicates that certain thiazole derivatives can effectively reduce seizure activity in animal models. The structural characteristics of these compounds are believed to play a vital role in their efficacy against seizures .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
